![molecular formula C12H15NO3S B1437919 1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid CAS No. 1042644-32-5](/img/structure/B1437919.png)
1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
“1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid” is a chemical compound that holds immense potential for scientific research. Its unique structure offers diverse applications in various fields. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can lead to the formation of aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid” is C12H15NO3S . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Based on the information available from the search results, here is a general overview of some potential scientific research applications of 1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid:
Peptide Synthesis
This compound may be used as a versatile reagent in the solution phase of peptide synthesis, potentially serving as a replacement for proline in peptidomimetic syntheses .
Antimicrobial Potential
Derivatives of this compound have shown good antimicrobial potential, suggesting its use in developing new antimicrobial agents .
Biological Activity
Thiophene-based analogs, including those related to this compound, are considered a potential class of biologically active compounds with various biological effects .
Medicinal Chemistry
The compound could play a role in medicinal chemistry to improve advanced compounds with diverse biological activities .
Therapeutic Applications
Compounds containing the thiophene nucleus have shown activities such as anti-inflammatory and serotonin antagonistic properties, which could be relevant in treatments for conditions like Alzheimer’s disease .
properties
IUPAC Name |
1-(2-thiophen-3-ylacetyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(7-9-3-6-17-8-9)13-4-1-10(2-5-13)12(15)16/h3,6,8,10H,1-2,4-5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHISMYFXZKGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.